Differential CDK2 vs. CDK9 Selectivity Profile of PHA-690509
PHA-690509 exhibits a distinct selectivity profile between CDK2 and CDK9 compared to the pan-CDK inhibitor seliciclib. In biochemical assays, PHA-690509 inhibits CDK2 with an IC₅₀ of 31 nM and CDK9 with an IC₅₀ of 90 nM [1]. This represents a 2.9-fold difference in potency. Seliciclib, a commonly used pan-CDK comparator, typically has a narrower selectivity window, with reported IC₅₀ values of 0.1 µM for CDK2 and 0.44 µM for CDK9, a 4.4-fold difference [2].
| Evidence Dimension | Biochemical Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | CDK2: 31 nM; CDK9: 90 nM |
| Comparator Or Baseline | Seliciclib: CDK2: 100 nM; CDK9: 440 nM |
| Quantified Difference | PHA-690509 is 3.2-fold more potent on CDK2 and 4.9-fold more potent on CDK9 than seliciclib. The ratio of CDK2/CDK9 potency is 2.9-fold for PHA-690509 vs. 4.4-fold for seliciclib. |
| Conditions | Biochemical kinase inhibition assay (ATP-competitive). |
Why This Matters
This data is critical for researchers designing experiments where off-target effects on transcription (CDK9) must be managed or where a specific window of CDK2/CDK9 activity is required.
- [1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: PHA-690509. https://inxight.ncats.io/drug/R9BW3AT9J5 View Source
- [2] McClue SJ, Blake D, Clarke R, Cowan A, Cummings L, Fischer PM, MacKenzie M, Melville J, Stewart K, Wang S, Zhelev N, Zheleva D, Lane DP. In vitro and in vivo antitumor properties of the cyclin dependent kinase inhibitor CYC202 (R-roscovitine). Int J Cancer. 2002 Dec 10;102(5):463-8. View Source
